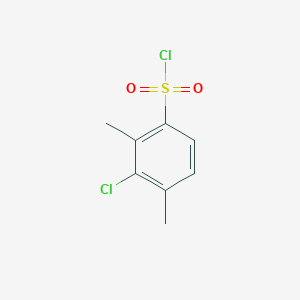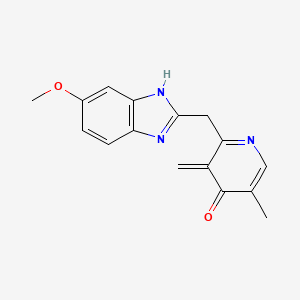
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin, also known as indigo carmine, is an organic compound used in a variety of scientific and industrial applications. It is an intensely blue dye that is used in biological staining, as a colorant in food, and as a pH indicator. In the scientific research community, indigo carmine is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. Its unique properties make it an important tool for researchers in the fields of biochemistry, molecular biology, and medical research.
Wissenschaftliche Forschungsanwendungen
Indigo carmine is used in a variety of scientific research applications. It is used as a chromogenic substrate in enzyme assays, as a dye for labeling proteins, and as a fluorescent dye for microscopy. In addition, it is used as a pH indicator and as a reagent in organic synthesis. It is also used in the preparation of a variety of biologically active compounds.
Wirkmechanismus
Indigo carmine acts as a chromogenic substrate in enzyme assays. It is hydrolyzed by enzymes, such as esterases and proteases, to release the dye. The dye is then detected by spectrophotometric or fluorometric methods. In addition, 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin carmine can act as a fluorescent dye when excited with ultraviolet light. It can also act as a pH indicator, changing color depending on the pH of the solution.
Biochemical and Physiological Effects
Indigo carmine has been shown to have no adverse effects on cells or organisms when used in the concentrations typically employed in laboratory experiments. It has been used in a variety of cell-based assays and has been shown to be non-toxic. In addition, it has been used in a variety of animal models without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Indigo carmine has several advantages for laboratory experiments. It is a highly soluble dye, making it easy to use in a variety of solutions. It is also relatively inexpensive and can be stored for long periods of time without degradation. In addition, it has a wide range of applications, from chromogenic substrates to fluorescent dyes. However, it is not suitable for use in high-temperature or high-pressure applications.
Zukünftige Richtungen
Indigo carmine has a wide range of potential applications in scientific research. It has been used in a variety of cell-based assays and animal models, and it has potential applications in drug discovery and development. In addition, it has potential applications in the fields of biochemistry and molecular biology, such as in the study of enzyme kinetics and protein-protein interactions. It could also be used as a fluorescent dye in microscopy and imaging studies. Finally, it could be used in the development of new chromogenic substrates for enzyme assays.
Synthesemethoden
Indigo carmine is synthesized from the condensation of 4-hydroxyindole and dimethoxymethane. The reaction is catalyzed by an acid and yields the desired product in high yields. The reaction is typically carried out in aqueous media, although it can also be done in organic solvents. The reaction is relatively simple, and the product can be isolated by filtration or precipitation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin involves the condensation of indoxyl with formaldehyde in the presence of a base to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo. This intermediate is then oxidized to form the final product.", "Starting Materials": [ "Indoxyl", "Formaldehyde", "Base (such as sodium hydroxide)", "Methanol", "Acetic acid", "Oxidizing agent (such as potassium permanganate)" ], "Reaction": [ "Step 1: Indoxyl is reacted with formaldehyde in the presence of a base (such as sodium hydroxide) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigo.", "Step 2: The intermediate product is then purified and oxidized using an oxidizing agent (such as potassium permanganate) to form 5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin.", "Step 3: The final product is then purified using a solvent such as methanol and an acid such as acetic acid." ] } | |
CAS-Nummer |
858230-17-8 |
Molekularformel |
C₂₄H₂₆N₂O₁₀ |
Molekulargewicht |
502.47 |
Synonyme |
2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one; (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



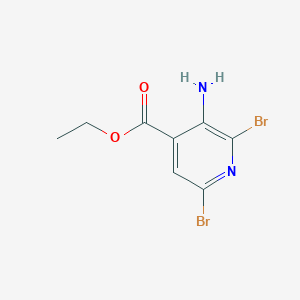

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

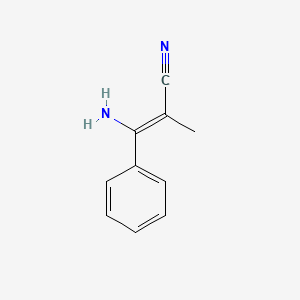
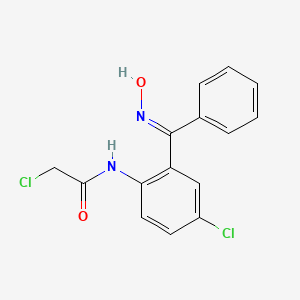
![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

